molecular formula C8H11BrN2O2 B2630080 ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate CAS No. 512810-17-2

ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B2630080
CAS No.: 512810-17-2
M. Wt: 247.092
InChI Key: ZFIORGJMRTYFHI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromo group and a methyl group attached to the pyrazole ring, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. One common method includes the reaction of 4-bromo-3-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazole derivatives with different oxidation states.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and various pyrazole derivatives with potential biological activities.

Scientific Research Applications

Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives such as:

    Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate: Similar structure but with an additional methyl group, which may alter its reactivity and biological activity.

    4-Bromo-1H-pyrazole: Lacks the ethyl acetate group, making it less versatile in synthetic applications.

    3,5-Dimethyl-1H-pyrazole: Lacks the bromo group, affecting its potential for substitution reactions.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it a valuable intermediate in various chemical and biological applications.

Properties

IUPAC Name

ethyl 2-(4-bromo-3-methylpyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-13-8(12)5-11-4-7(9)6(2)10-11/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIORGJMRTYFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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